molecular formula C4H11NO B3265184 (2R,3S)-3-aminobutan-2-ol CAS No. 40285-24-3

(2R,3S)-3-aminobutan-2-ol

Cat. No. B3265184
CAS RN: 40285-24-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IUYQGCFVSA-N
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Patent
US08188150B2

Procedure details

2-Amino-1-methyl-propan-1-ol (14 ml, 0.15 mol) was added to α-bromo-3′chloro propiophenone (18 g, 73 mmol) in suspension in chloroform (50 ml), with two crystals of sodium iodide. The reaction was heated under reflux overnight. After filtration the organic phase was extracted twice with a 2M HCl solution (2×100 ml). The aqueous phase wash washed with DCM then neutralised with sodium carbonate. The aqueous layer was extracted with DCM. The organic phase was dried over magnesium sulphate, filtered and evaporated. Recrystallisation from chloroform gives the desired compound in 55% yield as a white solid (10.2 g, 40 mmol).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[CH:3](C)[OH:4].Br[CH:8]([CH3:18])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:10].[I-].[Na+].[CH:21](Cl)(Cl)Cl>>[OH:4][CH2:3][C:2]([NH:1][CH:8]([CH3:18])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:10])([CH3:6])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
NC(C(O)C)C
Name
Quantity
18 g
Type
reactant
Smiles
BrC(C(=O)C1=CC(=CC=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration the organic phase
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with a 2M HCl solution (2×100 ml)
WASH
Type
WASH
Details
The aqueous phase wash
WASH
Type
WASH
Details
washed with DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from chloroform

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(C(=O)C1=CC(=CC=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40 mmol
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.